molecular formula C8H17N B1587743 2-Isopropylpiperidine CAS No. 22977-56-6

2-Isopropylpiperidine

Cat. No. B1587743
CAS RN: 22977-56-6
M. Wt: 127.23 g/mol
InChI Key: UGZMDPJPZIDCOA-UHFFFAOYSA-N
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Description

2-Isopropylpiperidine is a chemical compound with the linear formula C8H17N . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 2-Isopropylpiperidine is represented by the linear formula C8H17N . It has a molecular weight of 127.231 .

Relevant Papers Several papers have been analyzed to provide this information . These papers provide valuable insights into the properties and potential applications of 2-Isopropylpiperidine and related compounds.

Scientific Research Applications

Synthesis and Structural Studies

  • Polyfunctionalized Piperidone Oxime Ethers Synthesis : A series of 2,6-diarylpiperidin-4-one O-methyloximes with various substituents, including isopropyl, were synthesized. These compounds predominantly exist in the chair conformation, with one adopting a twist-boat conformation. This study highlights the structural versatility of compounds like 2-isopropylpiperidine in organic synthesis (Parthiban et al., 2011).

Catalytic and Chemical Applications

  • Catalytic Applications of Terpyridines : The coordination compounds of terpyridine ligands, related to 2-isopropylpiperidine structures, are used in various research fields including materials science, biomedicinal chemistry, and organometallic catalysis. These compounds have been instrumental in catalyzing a range of reactions, from artificial photosynthesis to biochemical transformations (Winter et al., 2011).

Pharmacological and Biomedical Research

  • Antitumor Properties of Piperidinone Derivatives : In the context of anticancer drug research, the synthesis and biological evaluation of piperidone derivatives, including isopropyl-substituted variants, have been conducted. These compounds have shown potential in the development of new anticancer drugs (Edmondson et al., 1999).

Environmental and Analytical Chemistry

  • Electrophoretic Separation Studies : The electrophoretic separation of various methylpyridines, including those structurally similar to 2-isopropylpiperidine, has been researched. This study contributes to our understanding of the relationships between pH and separation in free solution capillary electrophoresis (Wren, 1991).

properties

IUPAC Name

2-propan-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(2)8-5-3-4-6-9-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZMDPJPZIDCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402856
Record name 2-ISOPROPYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylpiperidine

CAS RN

22977-56-6
Record name 2-ISOPROPYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
L Arsenijević, V Arsenijević - Croatica Chemica Acta, 1969 - hrcak.srce.hr
… The hydrogenation of the later gave 2-isopropylpiperidine (XVI). The structure of compound XI was confirmed by elemental analysis and by spectroscopic examination. In the infrared …
Number of citations: 4 hrcak.srce.hr
B Qu, HPR Mangunuru, X Wei, KR Fandrick… - Organic …, 2016 - ACS Publications
… Similarly, 2-propylpiperidine 2j and 2-isopropylpiperidine 2k were obtained in 88:12 er and 91:9 er, respectively. A cyclopropyl substituent is tolerated to generate chiral piperidine 2l in …
Number of citations: 51 pubs.acs.org
PB Nicholls, AW MacGregor… - Functional Plant …, 1986 - CSIRO Publishing
The isozyme composition and kinetics of production of α-amylase were studied in three samples of barley. Acid-dehusked caryopses and endosperm halves from a sample of Klages …
Number of citations: 9 www.publish.csiro.au
M Ferles, M Lebl, A Šilhánková, P Štern… - Collection of …, 1975 - cccc.uochb.cas.cz
In one of our previous papers we described 1 the reduction of some acylpyridines to corresponding alkylpyridines with zinc and formic acid. In contrast to this, reduction with zinc in …
Number of citations: 6 cccc.uochb.cas.cz
YF Chang, CW Guo, TH Chan, YW Pan, EL Tsou… - Molecular …, 2011 - Springer
The preparation of natural product-like polyhydroxylated pyrrolidine and piperidine alkaloids using a combination of solid– and solution-phase organic synthesis is described. The key …
Number of citations: 35 link.springer.com
G Archibald, CP Lin, P Boyd, D Barker… - The Journal of Organic …, 2012 - ACS Publications
Nucleophilic addition of Grignard reagents and organolithium species to a 3-silyloxy-3,4,5,6-tetrahydropyridine N-oxide provides trans-2,3-disubstituted N-hydroxypiperidines …
Number of citations: 43 pubs.acs.org
V Durel, C Lalli, T Roisnel, P Weghe - The Journal of Organic …, 2016 - ACS Publications
A novel aza-Prins cyclization promoted by a synergistic combination between a Lewis acid and a Brønsted acid to efficiently afford piperidines is described. Contrary to what has been …
Number of citations: 32 pubs.acs.org
D Crich, M Shirai, F Brebion, S Rumthao - Tetrahedron, 2006 - Elsevier
The reaction of enantiomerically enriched 2-methyl-2-nitro-3-(diphenylphosphatoxy)alkyl radicals with tributyltin hydride and AIBN in benzene at reflux results in the formation of alkene …
Number of citations: 41 www.sciencedirect.com
P Mateo, JE Cinqualbre, M Meyer Mojzes… - The Journal of …, 2017 - ACS Publications
A simple procedure for the conversion of tertiary lactams to 2-monoalkylated cyclic amines is described. The reaction sequence involves conversion of a lactam to a thioiminium ion …
Number of citations: 10 pubs.acs.org
S Liu - 2016 - rucore.libraries.rutgers.edu
Among all the catalytic asymmetric methodologies to chiral compounds, homogeneous transition metal-catalyzed asymmetric hydrogenation plays a particularly important role. During …
Number of citations: 2 rucore.libraries.rutgers.edu

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